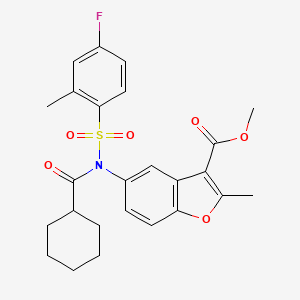
N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a bromopyridine moiety, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent introduction of the benzyl and bromopyridine groups. Common synthetic routes include:
Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Benzyl Group Addition: The benzyl group can be introduced using benzyl chloride or benzyl bromide in the presence of a base.
Coupling Reaction: The final step involves the coupling of the bromopyridine and piperidine derivatives, often using coupling reagents like carbodiimides or activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups, using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: Substitution reactions can occur at the bromine atom or other reactive sites, using nucleophiles or electrophiles to replace the original substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives, such as amines or alcohols.
Substitution Products: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for various receptors and enzymes.
Medicine: Research has explored its use as a precursor for drug development, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide
N-benzyl-4-((3-fluoropyridin-2-yl)oxy)piperidine-1-carboxamide
N-benzyl-4-((3-iodopyridin-2-yl)oxy)piperidine-1-carboxamide
Uniqueness: N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide stands out due to its bromine atom, which imparts unique chemical reactivity compared to its chloro-, fluoro-, and iodo- counterparts. This difference in reactivity can lead to distinct biological and chemical properties, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
N-benzyl-4-(3-bromopyridin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c19-16-7-4-10-20-17(16)24-15-8-11-22(12-9-15)18(23)21-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPHBXKDKHMSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride](/img/structure/B2677408.png)




![(Z)-ethyl 2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2677415.png)
![N-(1-cyanocyclohexyl)-2-{cyclopropyl[(3,4-dichlorophenyl)methyl]amino}acetamide](/img/structure/B2677416.png)
![(NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine](/img/structure/B2677417.png)

![N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/new.no-structure.jpg)

